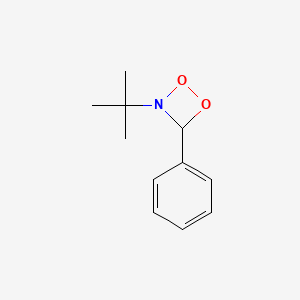
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine
Beschreibung
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine is an organic compound characterized by a four-membered ring containing two oxygen atoms and one nitrogen atom
Eigenschaften
CAS-Nummer |
194363-45-6 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
3-tert-butyl-4-phenyldioxazetidine |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)12-10(13-14-12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI-Schlüssel |
OJFBPMMCHLOJEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(OO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine typically involves the reaction of tert-butylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkoxides, enolates, and amide ions are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles to form stable products. The presence of the tert-butyl and phenyl groups influences its reactivity and stability, making it a versatile compound in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
- N-tert-Butylbenzenesulfinimidoyl chloride
- 4-tert-Butylphenylboronic acid
Uniqueness
3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine is unique due to its four-membered ring structure containing both oxygen and nitrogen atoms. This structure imparts distinct chemical properties, making it valuable in various synthetic applications. Its stability and reactivity are influenced by the tert-butyl and phenyl groups, setting it apart from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


